molecular formula C12H20N2O8S2 B3105277 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate CAS No. 1523618-11-2

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate

Cat. No.: B3105277
CAS No.: 1523618-11-2
M. Wt: 384.4
InChI Key: VCZULMOPZTZNRS-UHFFFAOYSA-N
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Description

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate (CAS No. 1392804-12-4) is a spirocyclic heterocyclic compound characterized by a bicyclic structure containing sulfur (thia) and nitrogen (aza) atoms. The "6,6-dioxo" designation indicates two oxygen atoms double-bonded to the sulfur, forming a sulfone group. The "hemioxalate" refers to its salt form with oxalic acid in a 1:0.5 molar ratio.

Properties

IUPAC Name

6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO2S.C2H2O4/c2*7-9(8)3-5(4-9)1-2-6-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZULMOPZTZNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CS(=O)(=O)C2.C1CNC12CS(=O)(=O)C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing sulfur and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure also allows for unique interactions with biological macromolecules, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Properties

  • Purity : ≥90% (reported by Carl Roth) to 97% (Amadis Chemical) .
  • Applications : Used in medicinal chemistry and biomedical research, particularly as a building block for drug development .
  • Physical Form : Typically supplied as a powder in glass containers, with packaging options ranging from 5 mg to 25 mg .

Comparison with Similar Compounds

Structural Analogues

The following table compares 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate with structurally related spirocyclic compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Applications References
This compound 1392804-12-4 C₆H₈NO₄S¹ 208.20 Sulfone (S=O₂), hemioxalate salt 90–97% Medicinal chemistry
6-Oxa-1-azaspiro[3.3]heptane oxalate (2:1) 1380571-72-1 C₁₂H₂₀N₂O₆ 288.30 Oxygen (oxa) instead of sulfur, oxalate 97% Not specified
2-Oxa-6-azaspiro[3.3]heptane hemioxalate 1045709-32-7 C₁₂H₂₀N₂O₆ 288.30 Oxa and aza positions swapped 96% Research reagents
6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate 2173991-59-6 C₆H₇F₂NO₄ 211.13 Fluorine substitutions at C6 97% Specialty synthesis
1-Oxa-6-azaspiro[3.4]octane hemioxalate 1408074-51-0 C₈H₁₃NO₅ 203.19 Expanded bicyclic system (octane) Not specified Experimental studies

¹ Derived from base structure (C₅H₇NO₂S) + 0.5 oxalic acid (C₂H₂O₄).

Key Differences and Implications

Heteroatom Substitutions: Sulfur vs. Fluorine Additions: The 6,6-difluoro derivative (CAS 2173991-59-6) introduces electronegative fluorine atoms, enhancing metabolic stability in pharmaceutical applications .

Counterion Ratios :

  • Hemioxalate (1:0.5 base-to-oxalic acid) vs. oxalate (1:1) salts influence solubility and crystallinity. For example, the oxalate form of 6-Oxa-1-azaspiro[3.3]heptane (CAS 1380571-72-1) has higher molecular weight and may exhibit different pharmacokinetic profiles .

Ring Size and Flexibility :

  • Expanding the bicyclic system (e.g., 1-Oxa-6-azaspiro[3.4]octane) increases conformational flexibility, which can impact binding affinity in target proteins .

Pharmacological Relevance

  • This compound is prioritized in medicinal chemistry due to its sulfone group, which enhances hydrogen bonding and stability .
  • 6-Oxa analogs are less common in drug development but serve as valuable controls in structure-activity relationship (SAR) studies .

Commercial Availability and Pricing

  • This compound : Priced at €279.00/10 mg (Carl Roth), with bulk discounts available .
  • 2-Oxa-6-azaspiro[3.3]heptane hemioxalate : Sold by Thermo Scientific at $265.05/250 mg .

Biological Activity

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H9_9NO2_2S
  • Molecular Weight : 147.2 g/mol
  • CAS Number : 1272412-71-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may act as a monoamine oxidase B (MAO-B) inhibitor, which is significant in the treatment of neurological disorders such as Parkinson's disease. The inhibition of MAO-B leads to increased levels of neurotransmitters, particularly dopamine, in the brain.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate to high inhibitory effects on MAO-B. The IC50_{50} values for this compound range from 0.7 to 289 nM, indicating its potential efficacy as a therapeutic agent in neurodegenerative diseases .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicate that administration leads to significant improvements in motor function and cognitive performance in models simulating Parkinson's disease . Further exploration into the compound's safety profile revealed no significant hepatotoxic effects when tested on human liver cancer cell lines (HepG2) .

Case Study 1: Neuroprotective Effects

A study published in the European Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound in a rodent model of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates compared to control groups .

Case Study 2: Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of this compound with existing MAO-B inhibitors. The combination therapy demonstrated enhanced efficacy, leading to improved outcomes in terms of both motor and cognitive functions . This suggests potential applications in polypharmacy strategies for treating complex neurological conditions.

Data Table: Summary of Biological Activities

Activity IC50_{50} Value (nM) Effect Observed
MAO-B Inhibition0.7 - 289Increased dopamine levels
NeuroprotectionN/AReduced oxidative stress
Cognitive ImprovementN/AEnhanced performance in rodent models

Q & A

Basic Questions

Q. What are the validated synthetic routes for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate, and how is purity ensured?

  • Methodology : Synthesis typically involves cyclization of thiolactam precursors followed by oxalate salt formation. For example, spirocyclic oxa-azabicyclic compounds are synthesized via ring-closing reactions under controlled pH and temperature . Purity is assessed using HPLC (≥97% purity) and elemental analysis (C, H, N, S content) .
  • Key Parameters : Monitor reaction intermediates via FT-IR (e.g., C=O stretching at ~1700 cm⁻¹ for oxalate groups) and confirm crystallinity via XRD .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to resolve spirocyclic protons (e.g., δ 3.5–4.5 ppm for oxa-aza bridge protons) and confirm hemioxalate stoichiometry .
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 288.05 for C₉H₁₀N₂O₅S) .
  • XRD : Determine crystal packing and hydrogen-bonding patterns in the hemioxalate salt .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

  • Methodology : Apply a 2³ factorial design to test variables: temperature (25–60°C), solvent polarity (DMSO vs. THF), and catalyst loading (0.1–1 mol%). Response variables include yield (%) and purity (HPLC). Orthogonal arrays reduce experimental runs while identifying interactions (e.g., solvent-catalyst synergies) .
  • Example : A study on spirocyclic β-lactams achieved 85% yield by optimizing catalyst (Pd/C) and solvent (DMSO) via Taguchi methods .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

  • Case Study : Discrepancies in ¹³C NMR signals for carbonyl groups (theoretical vs. observed) may arise from tautomerism or salt formation. Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with experimental data .
  • Validation : Cross-validate using XPS to confirm oxidation states of sulfur (S=O at ~168 eV) and nitrogen (N–H at ~399 eV) .

Q. What computational strategies predict reactivity in spirocyclic systems?

  • Methodology :

  • Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian 16) map energy profiles for ring-opening reactions or nucleophilic attacks .
  • MD Simulations : Simulate solvent effects (e.g., water vs. DMF) on reaction kinetics using COMSOL Multiphysics .
    • Application : ICReDD’s workflow integrates computed activation barriers with robotic screening to prioritize experimental conditions .

Methodological Considerations

Table 1 : Comparison of Analytical Techniques for Purity Assessment

TechniqueParameter MeasuredSensitivityLimitationsReference
HPLCPurity (%)0.1%Requires reference standard
Elemental AnalysisC, H, N, S content±0.3%Destructive
TGAHydration/decomposition1 µgLimited to thermal stability

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate
Reactant of Route 2
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate

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